molecular formula C8H8O2S B13611756 3-Mercapto-2,3-dihydrobenzofuran-6-ol

3-Mercapto-2,3-dihydrobenzofuran-6-ol

Cat. No.: B13611756
M. Wt: 168.21 g/mol
InChI Key: UVXKKDXPJGVVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-2,3-dihydrobenzofuran-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and minimal side reactions.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound either in-stock or through backordered impurities . The production process is optimized to ensure high purity and consistency, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2,3-dihydrobenzofuran-6-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 3-Mercapto-2,3-dihydrobenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress and inhibit the growth of cancer cells . It achieves this by targeting key enzymes and signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Mercapto-2,3-dihydrobenzofuran-6-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a mercapto group and a benzofuran ring. This structural feature enhances its biological activities and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-sulfanyl-2,3-dihydro-1-benzofuran-6-ol

InChI

InChI=1S/C8H8O2S/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,8-9,11H,4H2

InChI Key

UVXKKDXPJGVVLC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.